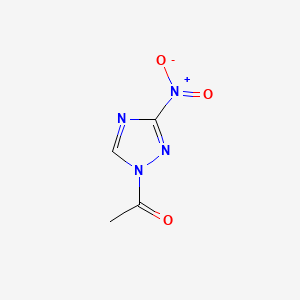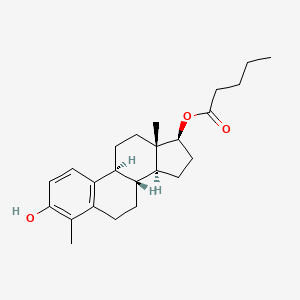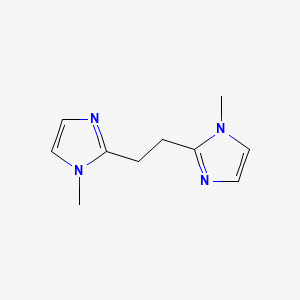
N-Biotinyl Dopamine
Overview
Description
N-Biotinyl Dopamine is a biotinylated derivative of dopamine, where a biotin moiety is attached to the dopamine molecule. Biotin is a vitamin that can be used to tag molecules for various biochemical applications, leveraging its strong interaction with avidin or streptavidin . Dopamine is a neurotransmitter that plays several important roles in the brain and body.
Mechanism of Action
Mode of Action
N-Biotinyl Dopamine interacts with its targets, the dopamine receptors, by binding to them. This binding triggers a series of biochemical reactions that result in changes in the activity of the target cells . The action of dopamine released is primarily terminated by its reuptake into the presynaptic terminals .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis and degradation of dopamine. Two enzymes, tyrosine hydroxylase and dopa decarboxylase, are involved in the synthesis of dopamine, while two other enzymes, monoamine oxidase and catechol-O-methyl transferase, take part in the degradation of dopamine . Dopamine in the axon terminals is stored in the cytoplasm and in at least two different vesicular pools .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the pharmacodynamic effects of dopamine show much inter-individual variability and unpredictability .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the activity of the target cells. Dopamine has been linked to reward signaling, motivation, and movement production, and has been implicated in a multitude of neuropsychiatric diseases . Dopamine signals prediction errors in cued-reward contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinyl Dopamine typically involves the conjugation of biotin to dopamine through a linker. The process often includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation: The activated biotin is then reacted with dopamine in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Biotinyl Dopamine can undergo various chemical reactions, including:
Oxidation: The catechol group in dopamine can be oxidized to form quinones.
Substitution: The amine group in dopamine can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Acylated dopamine derivatives.
Scientific Research Applications
N-Biotinyl Dopamine has a wide range of applications in scientific research:
Chemistry: Used as a bifunctional compound to mediate the oxidation of β-nicotinamide adenine dinucleotide (NADH).
Biology: Utilized in biochemical assays to study protein interactions due to its biotin tag.
Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.
Industry: Employed in the development of biosensors and other analytical tools.
Comparison with Similar Compounds
- N-Biotinyl-6-aminohexyl-7-hydroxycoumarin-4-acetamide
- N-Biotinyl-4,7,10-trioxa-1,13-tridecanediamine trifluoroacetate
- N-Biotinyl-5-methoxy-d3-tryptamine
Uniqueness: N-Biotinyl Dopamine is unique due to its combination of dopamine’s neurotransmitter properties and biotin’s strong binding affinity to avidin or streptavidin. This dual functionality makes it particularly valuable in biochemical assays and research applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c22-13-6-5-11(9-14(13)23)7-8-19-16(24)4-2-1-3-15-17-12(10-26-15)20-18(25)21-17/h5-6,9,12,15,17,22-23H,1-4,7-8,10H2,(H,19,24)(H2,20,21,25)/t12-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZDPPBGYITTEH-NUTKFTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)
![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)

![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)





